molecular formula C20H22F3NO2S B2455259 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034598-78-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2455259
CAS No.: 2034598-78-0
M. Wt: 397.46
InChI Key: SREIQFOVKYLUMM-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H22F3NO2S and its molecular weight is 397.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2S/c1-13(25)16-8-9-17(27-16)19(10-4-5-11-19)12-24-18(26)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-9,13,25H,4-5,10-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREIQFOVKYLUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, binding properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₉F₃N₂OS
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 2034598-38-2

Its structure includes a thiophene moiety, a cyclopentyl group, and a trifluoromethyl benzamide, contributing to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of various proteins involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Binding : It exhibits high affinity for certain receptors, influencing neurotransmitter systems.

Binding Affinity Studies

Research indicates that this compound demonstrates significant binding affinity to dopamine D2 receptors. For instance, similar compounds have shown Ki values in the low nanomolar range, indicating potent interactions. Although specific binding data for this compound is limited, its structural similarities suggest comparable pharmacological profiles.

CompoundTarget ReceptorBinding Affinity (Ki)
NCQ 115Dopamine D2147 pM
N/AN/AN/A

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, derivatives of benzamide compounds were evaluated for their ability to inhibit specific metabolic enzymes. The findings suggested that modifications in the chemical structure significantly influenced inhibitory potency. While direct studies on this compound are sparse, related compounds exhibited IC50 values indicating effective inhibition at micromolar concentrations.

Pharmacological Applications

The unique structure of this compound positions it as a potential candidate for drug development targeting neurological disorders due to its interaction with dopamine receptors. Further research is warranted to explore its efficacy and safety in vivo.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., trifluoromethyl at δ ~110–120 ppm for 19^19F NMR) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopentyl and hydroxyethyl groups, as applied in analogous benzamide crystal studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for the trifluoromethyl group (mass defect ~69 Da) .
  • Computational Tools : UCSF Chimera models 3D conformations to cross-validate experimental data .

How can researchers design experiments to study the structure-activity relationship (SAR) of the trifluoromethyl group in this compound?

Advanced Question

  • Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -CH₃, or -Cl to assess effects on lipophilicity and metabolic stability .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability) under standardized conditions to correlate substituent effects with activity .
  • Computational Analysis : Density Functional Theory (DFT) calculates electronic properties (e.g., electrostatic potential maps) to explain enhanced binding from the -CF₃ group’s electron-withdrawing nature .

How should researchers address contradictory results in biological activity data across different assays?

Advanced Question

  • Reproducibility Checks : Ensure compound purity via HPLC (using reference standards like those in ) and confirm batch-to-batch consistency .
  • Assay Optimization : Control variables such as pH, solvent (e.g., DMSO concentration), and cell line specificity to minimize off-target effects .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z-factor analysis) to validate assay robustness .

What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

Advanced Question

  • Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-ligand interactions, leveraging tools like UCSF Chimera for trajectory analysis .
  • ADMET Prediction : Software such as SwissADME estimates absorption, distribution, and toxicity profiles based on the compound’s logP (~3.5 for trifluoromethyl benzamides) and polar surface area .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study metabolic pathways (e.g., cytochrome P450 interactions) to predict oxidation sites .

How can researchers resolve synthetic challenges related to the hydroxyethyl-thiophene moiety’s stability?

Advanced Question

  • Protection/Deprotection Strategies : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during synthesis, followed by mild deprotection (e.g., K₂CO₃/MeOH) .
  • Stability Studies : Monitor degradation under varying pH and temperature via accelerated stability testing (e.g., 40°C/75% RH) and characterize by LC-MS .

What methodologies are suitable for studying this compound’s interactions with biological targets at the atomic level?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target proteins .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-protein co-crystal structures to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

How can researchers mitigate impurities introduced during the synthesis of this compound?

Advanced Question

  • Chromatographic Purification : Use flash chromatography (silica gel) or preparative HPLC with C18 columns, referencing retention times from similar benzamides .
  • Reaction Monitoring : Employ TLC or in situ IR spectroscopy to detect intermediates and byproducts early .

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